(S)-4-Benzylthiazolidine-2-thione

Catalog No.
S684053
CAS No.
171877-39-7
M.F
C10H11NS2
M. Wt
209.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-4-Benzylthiazolidine-2-thione

CAS Number

171877-39-7

Product Name

(S)-4-Benzylthiazolidine-2-thione

IUPAC Name

(4S)-4-benzyl-1,3-thiazolidine-2-thione

Molecular Formula

C10H11NS2

Molecular Weight

209.3 g/mol

InChI

InChI=1S/C10H11NS2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1

InChI Key

SLDUGQISGRPGAW-VIFPVBQESA-N

SMILES

C1C(NC(=S)S1)CC2=CC=CC=C2

Canonical SMILES

C1C(NC(=S)S1)CC2=CC=CC=C2

Isomeric SMILES

C1[C@@H](NC(=S)S1)CC2=CC=CC=C2

(S)-4-Benzylthiazolidine-2-thione, also known as a chiral auxiliary, is a valuable tool in organic synthesis, particularly in the production of various bioactive compounds. Its key application lies in its ability to induce chirality, a crucial property for many drugs and other molecules. [, ]

Chiral Auxiliary in Asymmetric Synthesis

(S)-4-Benzylthiazolidine-2-thione functions as a chiral auxiliary by forming a covalent bond with a carbonyl group (C=O) of a precursor molecule. This creates a new chiral center in the molecule, and subsequent reactions can be designed to preferentially generate one specific stereoisomer, the desired enantiomer. [, ]

The advantage of using (S)-4-Benzylthiazolidine-2-thione lies in its high selectivity and efficiency. It can be readily attached to various carbonyl compounds and then removed through a process called reductive cleavage, leaving behind the desired enantiomer with high purity. [, ]

Applications in Drug Discovery and Medicinal Chemistry

The ability to control chirality is essential in drug discovery and development, as many drugs can have vastly different effects depending on their specific enantiomer. (S)-4-Benzylthiazolidine-2-thione has been employed in the synthesis of a wide range of biologically active compounds, including:

  • Antiviral agents []
  • Anti-inflammatory drugs []
  • Antibiotics []

(S)-4-Benzylthiazolidine-2-thione is a compound characterized by its thiazolidine ring structure, which includes a sulfur atom and a benzyl group attached to the fourth position of the ring. Its chemical formula is C10H11NS2C_{10}H_{11}NS_2, and it has a molecular weight of approximately 209.33 g/mol. This compound is notable for its unique thione functional group, which significantly influences its chemical behavior and biological activity.

The mechanism of action of (S)-4-Benzylthiazolidine-2-thione is unknown due to a lack of specific research. The racemic mixture has been investigated for its potential antioxidant and anticonvulsant properties, but detailed mechanisms haven't been elucidated [, ].

  • Oxidation: The thione group can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The compound can be reduced to yield the corresponding thiol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: It can undergo nucleophilic substitution reactions where the thione group is replaced by various nucleophiles, including amines or alkoxides under basic conditions .

(S)-4-Benzylthiazolidine-2-thione exhibits various biological activities, primarily attributed to its ability to interact with specific enzymes and receptors. Research has indicated that derivatives of this compound can inhibit certain enzymes, showcasing potential anti-inflammatory and anticancer properties. For instance, some studies have demonstrated its effectiveness in inhibiting xanthine oxidase, an enzyme involved in uric acid production, which is relevant for gout treatment .

Several methods have been developed for synthesizing (S)-4-Benzylthiazolidine-2-thione:

  • Reaction with Carbon Disulfide: A common synthesis route involves reacting (S)-4-benzylthiazolidine with carbon disulfide in the presence of a base such as sodium hydride. This reaction typically occurs under mild conditions, yielding the desired thione compound.
  • Using Thiazolidine-2-thione as a Precursor: Another method involves starting from thiazolidine-2-thione, which can be reacted with various halides in the presence of sodium hydroxide or copper iodide as catalysts .
  • Triphosgene Reaction: Thiazolidine-2-thione can also be reacted with triphosgene in anhydrous solvents to produce various derivatives, demonstrating versatility in synthetic approaches .

(S)-4-Benzylthiazolidine-2-thione has several applications in medicinal chemistry and pharmaceuticals:

  • Drug Development: Its derivatives are being explored for their potential use as anti-inflammatory and anticancer agents.
  • Biochemical Research: The compound serves as a tool in enzyme inhibition studies and other biochemical assays due to its reactivity and ability to form stable complexes with biomolecules .

Studies have shown that (S)-4-Benzylthiazolidine-2-thione interacts with various biological targets. For instance, molecular docking studies reveal that it can form hydrogen bonds with amino acids in enzyme active sites, enhancing its inhibitory effects on specific enzymes like xanthine oxidase . Such interactions are critical for understanding the compound's mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with (S)-4-Benzylthiazolidine-2-thione. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesSimilarity
(R)-4-Benzylthiazolidine-2-thioneSimilar thiazolidine structure but different stereochemistry1.00
(R)-4-Phenylthiazolidine-2-thioneContains a phenyl group instead of benzyl0.83
(S)-4-Phenylthiazolidine-2-thioneStereoisomer of 4-Phenyl variant0.83

The uniqueness of (S)-4-Benzylthiazolidine-2-thione lies in its specific stereochemistry and the presence of the benzyl group, which may influence its reactivity and biological activity compared to other similar compounds.

XLogP3

2.9

Wikipedia

(S)-4-Benzyl-2-thiazolidinethione

Dates

Modify: 2023-08-15

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